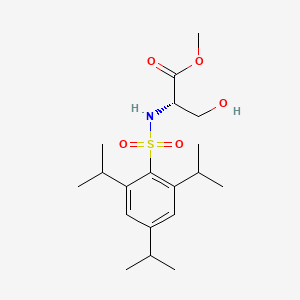

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

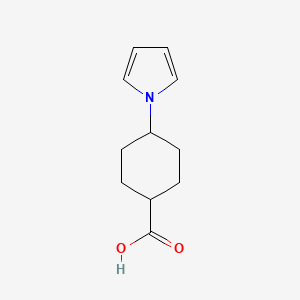

“(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate” is a chemical compound with the molecular formula C18H29NO5S . It is also known as “(S)-3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid” and "N-[(2,4,6-Triisopropylphenyl)sulfonyl]-L-serine" . It is a serine derivative .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 371.492 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 512.9±60.0 °C at 760 mmHg . The flash point is 264.0±32.9 °C .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Derivative Formation

Research by Tye and Skinner (2002) explores synthetic routes towards derivatives of 3-(Phenylsulfonimidoyl)propanoic Acid, showcasing strategies for the imination of sulfoxide methyl 3-(phenylsulfinyl)propanoate. This study highlights the potential of such compounds in forming pseudo-dipeptides with interesting conformational properties, indicating their usefulness in synthetic organic chemistry and the study of molecular interactions Tye & Skinner, 2002.

Pharmacological Applications

The work by Connors et al. (1991) on the synthesis and potassium channel blocking activity of certain propanolamines as potential class III antiarrhythmic agents underlines the relevance of sulfonylamino derivatives in developing new pharmacological treatments. These compounds, by altering cardiac action potential duration, offer a route to novel antiarrhythmic drugs Connors, Dennis, Gill, & Terrar, 1991.

Drug Metabolism Studies

Zmijewski et al. (2006) demonstrated the application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study not only provides insights into the metabolism of biaryl-bis-sulfonamide compounds but also showcases the utility of microbial-based biocatalytic systems for generating metabolites for further pharmacological studies Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006.

Material Science and Polymer Research

Woodfield et al. (2014) explored hydrophobically modified sulfobetaine copolymers with tunable aqueous UCST through post-polymerization modification. This research underscores the significance of sulfonylamino derivatives in modifying polymers to achieve desired properties such as antifouling capabilities, hemocompatibility, and stimulus-responsive behavior, which are crucial in biomedical applications Woodfield, Zhu, Pei, & Roth, 2014.

Antioxidant Phenolic Compound Metabolism

Kern et al. (2003) characterized metabolites of hydroxycinnamates in the in vitro model of human small intestinal epithelium Caco-2 cells, illustrating how dietary hydroxycinnamates undergo various phase I and phase II metabolic reactions, including glucuronidation and sulfation. This study is pivotal for understanding the bioavailability and metabolism of phenolic compounds, hinting at the broader applications of sulfonylamino derivatives in nutritional science and metabolism Kern, Bennett, Needs, Mellon, Kroon, & Garcia-Conesa, 2003.

Eigenschaften

IUPAC Name |

methyl (2S)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVGAOZBSSSTDW-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CO)C(=O)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

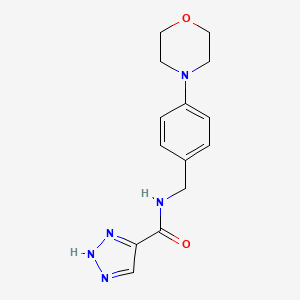

![3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2835882.png)

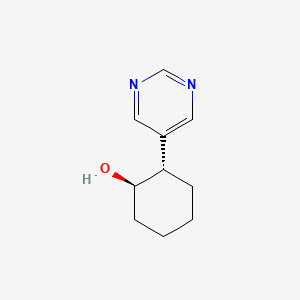

![N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2835883.png)

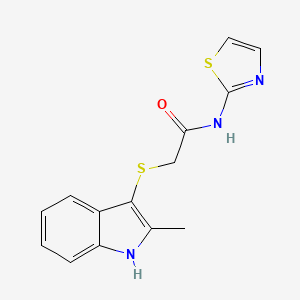

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2835885.png)

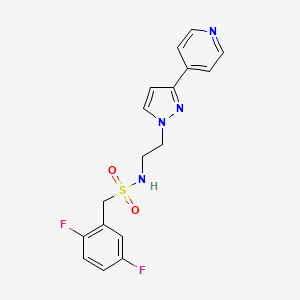

![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2835900.png)